Cas no 1448128-91-3 (N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide)

N-(4-{3-(Furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide is a synthetic organic compound featuring a furan ring, a hydroxypropylsulfamoyl linker, and a propanamide moiety. Its structure combines sulfonamide functionality with a furan heterocycle, suggesting potential applications in medicinal chemistry or agrochemical research. The presence of both hydrophilic (sulfonamide, hydroxyl) and hydrophobic (furan, phenyl) groups may enhance binding selectivity in biological systems. The compound's modular design allows for further derivatization, making it a versatile intermediate for drug discovery or chemical biology studies. Its well-defined stereochemistry at the hydroxypropyl center could be exploited for chiral recognition in asymmetric synthesis or target-specific interactions. The methylphenyl substitution pattern may influence metabolic stability in pharmacological contexts.
N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide structure
1448128-91-3 structure
Product name:N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide
CAS No:1448128-91-3
MF:C17H22N2O5S
Molecular Weight:366.431983470917
CID:6517962
PubChem ID:71804466

N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide 化学的及び物理的性質

名前と識別子

    • N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide
    • N-[4-[[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl]-3-methylphenyl]propanamide
    • AKOS024556704
    • 1448128-91-3
    • F6416-8269
    • N-(4-{[3-(FURAN-3-YL)-3-HYDROXYPROPYL]SULFAMOYL}-3-METHYLPHENYL)PROPANAMIDE
    • N-(4-(N-(3-(furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide
    • インチ: 1S/C17H22N2O5S/c1-3-17(21)19-14-4-5-16(12(2)10-14)25(22,23)18-8-6-15(20)13-7-9-24-11-13/h4-5,7,9-11,15,18,20H,3,6,8H2,1-2H3,(H,19,21)
    • InChIKey: WKGWSKGITFRTNO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1C)NC(CC)=O)(NCCC(C1=COC=C1)O)(=O)=O

計算された属性

  • 精确分子量: 366.12494298g/mol
  • 同位素质量: 366.12494298g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 534
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117Ų
  • XLogP3: 1.2

N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide Pricemore >>

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Life Chemicals
F6416-8269-75mg
N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide
1448128-91-3
75mg
$208.0 2023-09-09
Life Chemicals
F6416-8269-25mg
N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide
1448128-91-3
25mg
$109.0 2023-09-09
Life Chemicals
F6416-8269-3mg
N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide
1448128-91-3
3mg
$63.0 2023-09-09
Life Chemicals
F6416-8269-5mg
N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide
1448128-91-3
5mg
$69.0 2023-09-09
Life Chemicals
F6416-8269-15mg
N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide
1448128-91-3
15mg
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Life Chemicals
F6416-8269-1mg
N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide
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1mg
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Life Chemicals
F6416-8269-20mg
N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide
1448128-91-3
20mg
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Life Chemicals
F6416-8269-5μmol
N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide
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$63.0 2023-09-09
Life Chemicals
F6416-8269-4mg
N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide
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$66.0 2023-09-09
Life Chemicals
F6416-8269-30mg
N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide
1448128-91-3
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$119.0 2023-09-09

N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide 関連文献

N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamideに関する追加情報

Introduction to N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide and Its Significance in Modern Chemical Biology

N-(4-{3-(furan-3-yl-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide, a compound with the CAS number CAS no. 1448128-91-3, represents a fascinating intersection of chemical structure and biological function. This compound has garnered attention in the field of chemical biology due to its unique molecular architecture and potential therapeutic applications. The presence of multiple functional groups, including a furan-3-yl moiety and a hydroxypropylsulfamoyl group, contributes to its complex reactivity and biological interactions. In this article, we explore the structural features, synthesis pathways, and emerging research applications of this intriguing molecule.

The molecular structure of N-(4-{3-(furan-3-yl-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide is characterized by its aromatic core and the presence of heterocyclic rings. The furan-3-yl group, a five-membered oxygen-containing heterocycle, is known for its ability to participate in various chemical reactions, including nucleophilic substitutions and coordination with metal ions. This feature makes it a valuable component in designing molecules with specific biological activities. Additionally, the hydroxypropylsulfamoyl group introduces polarity and hydrogen bonding capabilities, enhancing the molecule's solubility and interaction with biological targets.

The synthesis of N-(4-{3-(furan-3-yl-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide involves a multi-step process that requires careful control of reaction conditions. The key steps typically include the formation of the furan-3-yl moiety through furan derivatives, followed by the introduction of the hydroxypropylsulfamoyl group via sulfonation and hydroxylation reactions. The final step involves coupling the aromatic ring to the propanamide moiety through amide bond formation. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity in the final product.

In recent years, N-(4-{3-(furan-3-yl-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide has been studied for its potential applications in drug discovery and therapeutic development. The unique structural features of this compound make it a promising candidate for targeting various biological pathways. For instance, the furan-3-yl group has been shown to interact with enzymes and receptors involved in inflammation and cancer metabolism. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. Furthermore, its ability to cross the blood-brain barrier has opened up possibilities for treating neurological disorders.

The role of computational chemistry in understanding the biological activity of N-(4-{3-(furan-3-yl-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide cannot be overstated. Molecular docking studies have been utilized to predict how this compound interacts with target proteins at an atomic level. These simulations have provided insights into the binding affinities and mechanisms of action, guiding further optimization efforts. Additionally, quantum mechanical calculations have helped elucidate the electronic structure and reactivity of key functional groups within the molecule. Such computational approaches are essential for designing molecules with enhanced efficacy and reduced side effects.

The development of novel drug candidates often relies on innovative synthetic methodologies that improve efficiency and sustainability. In the case of N-(4-{3-(furan-3-yl-, green chemistry principles have been incorporated into its synthesis to minimize waste and energy consumption. For example, solvent-free reactions have been explored to reduce environmental impact, while catalytic systems have been optimized to enhance reaction rates. These advancements not only improve the practicality of producing this compound but also align with global efforts towards sustainable pharmaceutical manufacturing.

The pharmacokinetic properties of N-(4-{3-(furan-3-yl)-

The future directions for research on N-(4-{furan ial propylosulfonamido}-m-tolypnyl)prpananide are multifaceted. Further exploration of its biological activities will involve testing in vitro assays as well as preclinical studies in animal models. Additionally, structural modifications can be made to enhance potency or selectivity against specific targets. Collaborative efforts between synthetic chemists, biologists, and medicinal chemists will be crucial in translating laboratory findings into clinical applications.

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